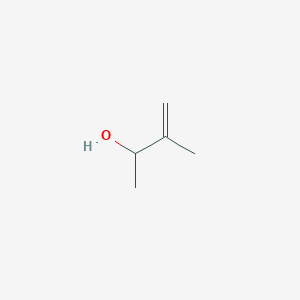

3-Methyl-3-buten-2-ol

Übersicht

Beschreibung

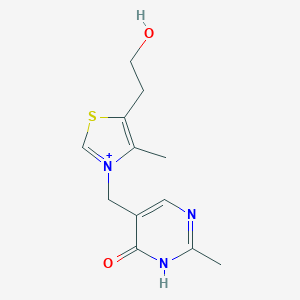

O-Desmethyltramadol: ist ein Opioid-Analgetikum und der wichtigste aktive Metabolit von Tramadol. Es ist bekannt für seine starken analgetischen Eigenschaften und wird zur Behandlung von mittelschweren bis starken Schmerzen eingesetzt. Die Verbindung wird in der Leber durch die Demethylierung von Tramadol durch das Enzym Cytochrom P450 2D6 (CYP2D6) gebildet . O-Desmethyltramadol hat eine stärkere Affinität zum μ-Opioid-Rezeptor im Vergleich zu Tramadol, was es bei der Schmerzbehandlung effektiver macht .

Herstellungsmethoden

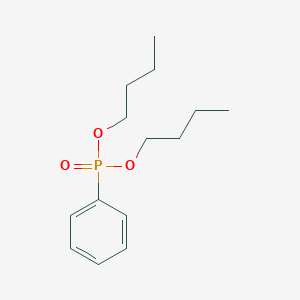

Synthesewege und Reaktionsbedingungen: Die Synthese von O-Desmethyltramadol beinhaltet typischerweise die Demethylierung von Tramadol. Eine gängige Methode ist die Verwendung von Kaliumhydroxid unter Phasentransferbedingungen. Die Reaktion wird durchgeführt, indem Tramadol mit Kaliumhydroxid in Gegenwart eines Phasentransferkatalysators behandelt wird, was zur Entfernung der Methylgruppe führt und O-Desmethyltramadol bildet .

Industrielle Produktionsmethoden: Die industrielle Produktion von O-Desmethyltramadol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um die gewünschte Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemie: O-Desmethyltramadol wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Tramadol und seinen Metaboliten in biologischen Proben verwendet. Es wird auch bei der Entwicklung neuer Synthesewege und analytischer Methoden eingesetzt .

Biologie: In der biologischen Forschung wird O-Desmethyltramadol hinsichtlich seiner Pharmakokinetik und Pharmakodynamik untersucht. Es wird verwendet, um den Metabolismus und die Wirkung von Tramadol im Körper zu verstehen .

Medizin: O-Desmethyltramadol wird hauptsächlich in der Schmerztherapie eingesetzt. Seine starken analgetischen Eigenschaften machen es zu einer wertvollen Verbindung bei der Behandlung chronischer Schmerzen. Es wird auch hinsichtlich seines potenziellen Einsatzes bei der Behandlung anderer Erkrankungen wie Depressionen und Angstzuständen untersucht .

Industrie: In der pharmazeutischen Industrie wird O-Desmethyltramadol zur Formulierung von Schmerzmitteln eingesetzt. Es wird auch bei der Entwicklung neuer Opioid-Analgetika mit verbesserten Wirksamkeits- und Sicherheitsprofilen eingesetzt .

Wirkmechanismus

O-Desmethyltramadol entfaltet seine Wirkung hauptsächlich durch die Aktivierung des μ-Opioid-Rezeptors. Es bindet mit hoher Affinität an diesen Rezeptor, was zur Hemmung von Schmerzsignalen im zentralen Nervensystem führt. Zusätzlich hemmt O-Desmethyltramadol die Wiederaufnahme von Noradrenalin und Serotonin, was zu seinen analgetischen und antidepressiven Wirkungen beiträgt . Die Verbindung interagiert auch mit anderen Rezeptoren wie dem δ-Opioid- und κ-Opioid-Rezeptor, jedoch mit geringerer Affinität .

Wirkmechanismus

Target of Action

3-Methyl-3-buten-2-ol, also known as 3-methylbut-3-en-2-ol, is a biogenic volatile organic compound (BVOC) emitted by pine trees . It is an important component of the pheromone of the bark beetle Ips typographus .

Mode of Action

It is known that the compound can undergo reactions such as oxidation and pyrolysis . In the oxidation process, isoprenol consumption is dominated by a unimolecular reaction to formaldehyde and isobutene .

Biochemical Pathways

It has been suggested that the compound can be involved in the formation of secondary organic aerosols (soa) in the atmosphere . This process involves the uptake of 2-methyl-3-buten-2-ol into aqueous mixed solutions of sulfuric acid and hydrogen peroxide .

Pharmacokinetics

It is known that the compound can undergo pyrolysis and oxidation reactions .

Result of Action

It is known that the compound can undergo reactions to form products such as formaldehyde and isobutene .

Action Environment

This compound is a biogenic volatile organic compound (BVOC) that is emitted in large quantities by pine trees . Its action can be influenced by environmental factors such as temperature and pressure . For example, experiments on the pyrolysis and oxidation of the compound were performed at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa .

Biochemische Analyse

Biochemical Properties

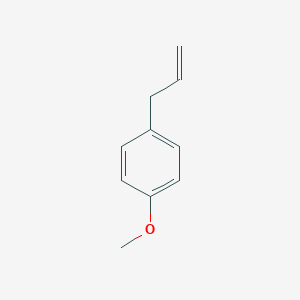

3-Methyl-3-buten-2-ol is involved in various biochemical reactions. It is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) through the reaction of formaldehyde with isobutene . The enzymes, proteins, and other biomolecules it interacts with are not well established yet .

Cellular Effects

It is known that the vacuum ultraviolet (VUV) photochemistry of biogenic volatile organic compounds (BVOCs) like this compound is of great importance for atmospheric chemistry .

Molecular Mechanism

The molecular mechanism of this compound involves a unimolecular reaction to formaldehyde and isobutene . This process is dominated by the direct elimination of CH3, producing a resonance-stabilized radical cation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The reactant and product concentrations were quantified using gas chromatography

Metabolic Pathways

This compound is involved in the mevalonate dependent pathway for the production of dimethylallyl pyrophosphate (DMAPP), an important intermediate in the biosynthesis of terpenes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyltramadol typically involves the demethylation of tramadol. One common method is the use of potassium hydroxide under phase transfer conditions. The reaction is carried out by treating tramadol with potassium hydroxide in the presence of a phase transfer catalyst, resulting in the removal of the methyl group to form O-Desmethyltramadol .

Industrial Production Methods: Industrial production of O-Desmethyltramadol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: O-Desmethyltramadol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an der Hydroxyl- oder Aminogruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel kann Lithiumaluminiumhydrid verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden häufig für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tramadol: Die Ausgangssubstanz von O-Desmethyltramadol, mit einer geringeren Affinität zum μ-Opioid-Rezeptor.

Codein: Ein weiteres Opioid-Analgetikum, das im Körper zu Morphin metabolisiert wird.

Morphin: Ein starkes Opioid-Analgetikum mit hoher Affinität zum μ-Opioid-Rezeptor.

Oxycodon: Ein Opioid-Analgetikum mit ähnlichen Eigenschaften wie O-Desmethyltramadol, jedoch mit anderen Stoffwechselwegen.

Eindeutigkeit: O-Desmethyltramadol ist einzigartig durch seine hohe Affinität zum μ-Opioid-Rezeptor und seine Fähigkeit, die Wiederaufnahme von Noradrenalin und Serotonin zu hemmen. Dieser duale Wirkmechanismus macht es sowohl bei der Behandlung von Schmerzen als auch bei Depressionen wirksam, was es von anderen Opioid-Analgetika abhebt .

Eigenschaften

IUPAC Name |

3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYLKNVLTAPJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871205 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-14-0 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

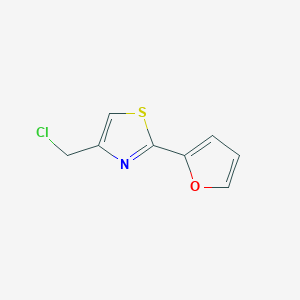

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.